

Spectroscopic Analysis of 3,3-Bis(4-methoxyphenyl)phthalide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and MS) for the compound **3,3-Bis(4-methoxyphenyl)phthalide**. Included are detailed experimental protocols for acquiring this data and a summary of expected spectroscopic values based on the analysis of analogous structures. This document is intended to serve as a valuable resource for researchers in chemistry and drug development.

Compound Information

Chemical Name: 3,3-Bis(4-methoxyphenyl)phthalide

Molecular Formula: C22H18O4[1][2]

Molecular Weight: 346.38 g/mol [1][2]

CAS Number: 6315-80-6[2]

The image you are requesting does not exist or is no longer available.

imgur.com

• Structure:

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **3,3-Bis(4-methoxyphenyl)phthalide**. These values are predicted based on the known spectral characteristics of its constituent functional groups and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ)	Multiplicity	Number of Protons	Assignment
~ 7.9 - 7.5	m	4H	Aromatic Protons (phthalide ring)
~ 7.3 - 7.2	d	4H	Aromatic Protons (methoxyphenyl rings, ortho to C-O)
~ 6.9 - 6.8	d	4H	Aromatic Protons (methoxyphenyl rings, meta to C-O)
~ 3.8	s	6Н	Methoxy Protons (- OCH ₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~ 168	C=O (lactone)
~ 159	Aromatic C-O (methoxyphenyl)
~ 152	Aromatic C (phthalide, attached to oxygen)
~ 135	Aromatic C (phthalide, quaternary)
~ 134	Aromatic CH (phthalide)
~ 129	Aromatic CH (phthalide)
~ 128	Aromatic CH (methoxyphenyl)
~ 125	Aromatic CH (phthalide)
~ 123	Aromatic CH (phthalide)
~ 114	Aromatic CH (methoxyphenyl)
~ 92	C (quaternary, C3 of phthalide)
~ 55	-OCH₃

Table 3: Predicted FT-IR Spectroscopic Data

Intensity	Assignment
Medium	Aromatic C-H Stretch
Medium	Methoxy C-H Stretch
Strong	Lactone C=O Stretch
Strong	Aromatic C=C Stretch
Strong	Asymmetric C-O-C Stretch (ether)
Strong	Symmetric C-O-C Stretch (ether)
	Medium Strong Strong Strong

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation	
346	[M] ⁺ (Molecular Ion)	
239	[M - C ₇ H ₇ O] ⁺ (Loss of a methoxyphenyl group)	
135	[C ₉ H ₇ O] ⁺ (Fragment from the phthalide moiety)	
107	[C ₇ H ₇ O] ⁺ (Methoxyphenyl cation)	
77	[C ₆ H ₅] ⁺ (Phenyl cation)	

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **3,3-Bis(4-methoxyphenyl)phthalide**.

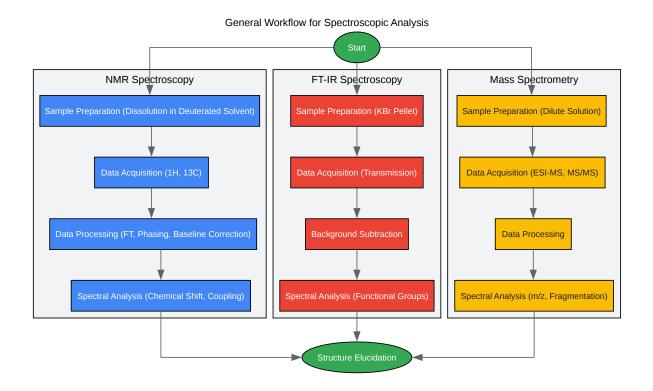
- 3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation:
 - Weigh approximately 5-10 mg of **3,3-Bis(4-methoxyphenyl)phthalide**.
 - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube.
- Instrumentation and Parameters:
 - Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.
 - ¹H NMR:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-32.

- Relaxation Delay: 1-2 seconds.
- Spectral Width: -2 to 12 ppm.
- 13C NMR:
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2 seconds.
 - Spectral Width: 0 to 200 ppm.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
- 3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
- Sample Preparation (KBr Pellet Method):[3]
 - Grind 1-2 mg of 3,3-Bis(4-methoxyphenyl)phthalide with approximately 100 mg of dry,
 IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine,
 homogeneous powder is obtained.[3]
 - Place a portion of the mixture into a pellet-forming die.
 - Press the die under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[3]
- Instrumentation and Parameters:
 - Spectrometer: A Fourier-Transform Infrared Spectrometer.
 - Mode: Transmission.
 - Scan Range: 4000 400 cm⁻¹.

∘ Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

 Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.


3.3 Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of 3,3-Bis(4-methoxyphenyl)phthalide (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
- Instrumentation and Parameters (Electrospray Ionization ESI):
 - Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization source.
 - o Ionization Mode: Positive ion mode.
 - \circ Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a flow rate of 5-10 μ L/min.
 - Mass Range: m/z 50 500.
 - Capillary Voltage: 3-4 kV.
 - Fragmentor Voltage: Varied to induce fragmentation for MS/MS analysis.
 - Collision Gas: Nitrogen or Argon for collision-induced dissociation (CID) in MS/MS experiments.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Carbon-Hydrogen Framework Connectivity Logical Relationship of Spectroscopic Data 3,3-Bis(4-methoxyphenyl)phthalide Mass Spec. Functional Groups (C=O, C-O) Molecular Weight Fragmentation Pattern

Click to download full resolution via product page

Caption: Logical relationship of spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 3,3-Bis(4-methoxyphenyl)phthalide | 6315-80-6 | Benchchem [benchchem.com]
- 2. 3,3-Bis(4-methoxyphenyl)phthalide | lookchem [lookchem.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 3,3-Bis(4-methoxyphenyl)phthalide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1616708#spectroscopic-data-nmr-ir-ms-for-3-3-bis-4-methoxyphenyl-phthalide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com